Cas no 423150-69-0 (Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI))

Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI) structure
423150-69-0 structure
Product Name:Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI)
CAS-nummer:423150-69-0
MF:C14H12O4
MW:244.242684364319
CID:326726
PubChem ID:640096
Update Time:2025-04-19

Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI)
    • 1-(2,4-Dihydroxyphenyl)-2-(4-Hydroxyphenyl)Ethanone
    • 1-(2,4-Dihydroxy-phenyl)-2-(4-hydroxy-phenyl)-ethanone
    • AS-54430
    • MFCD00498162
    • KLFCJXAPIFIIFR-UHFFFAOYSA-N
    • 1-(2,4-Dihydroxy-phenyl)-2-(4-hydroxy-phenyl)ethanone
    • 17720-60-4
    • 2,4,4'-terthydroxydeoxybenzoin
    • 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
    • SCHEMBL312243
    • AM62685
    • 1-(2,4-DIHYDROXY-PHENYL)2 (4-HYDRO XY-PHENYL)-ETHANONE
    • 423150-69-0
    • AKOS000273551
    • DTXSID00348696
    • 2,4,4''-Trihydroxydeoxybenzoin
    • 2,4,4''-terthydroxydeoxybenzoin
    • 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-ethanone
    • FT-0696422
    • 2,4,4'-Trihydroxydeoxybenzoin
    • SY023840
    • CHEMBL193200
    • InChI=1/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H
    • CS-0098071
    • BDBM50166034
    • Oprea1_494118
    • RB3225
    • ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-
    • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, AldrichCPR
    • Inchi: 1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
    • InChI-sleutel: KLFCJXAPIFIIFR-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(=CC=1O)O)CC1C=CC(=CC=1)O

Berekende eigenschappen

  • Exacte massa: 244.074
  • Monoisotopische massa: 244.074
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 284
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 77.8A^2
  • XLogP3: 2.7

Experimentele eigenschappen

  • Dichtheid: 1.38
  • Kookpunt: 499°Cat760mmHg
  • Vlampunt: 269.7°C
  • Brekindex: 1.674
  • PSA: 77.76000
  • LogboekP: 2.22880
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